

# (R)-DM-Segphos CAS number and chemical data

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An In-depth Technical Guide to (R)-DM-Segphos

This guide provides comprehensive technical information on the chiral ligand **(R)-DM-Segphos**, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, experimental applications, and procedural workflows.

## **Core Chemical Data**

**(R)-DM-Segphos**, with the full chemical name (R)-(+)-5,5'-Bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole, is a highly effective chiral phosphine ligand used in asymmetric catalysis.[1] [2][3] Its unique structure imparts high reactivity and enantioselectivity in various chemical transformations.

## **Quantitative Data Summary**

The key chemical and physical properties of **(R)-DM-Segphos** are summarized in the table below for easy reference and comparison.



Property	Value	References
CAS Number	850253-53-1	[1][2]
Molecular Formula	C46H44O4P2	[1][4]
Molecular Weight	722.79 g/mol	[1]
Appearance	White to yellow powder/crystal	[1][3]
Melting Point	256-261 °C	[1]
Optical Activity	$[\alpha]^{20}/D$ +60 (c = 0.1 in chloroform)	[1]
MDL Number	MFCD09753008	[1]
InChI Key	XJJVPYMFHXMROQ- UHFFFAOYSA-N	[1]

## **Experimental Protocols and Applications**

**(R)-DM-Segphos** and its derivatives are renowned for their performance as ligands in transition metal-catalyzed asymmetric reactions, particularly in hydrogenations.

## **Application in Asymmetric Hydrogenation**

(R)-DM-Segphos is a privileged ligand for ruthenium-catalyzed asymmetric hydrogenation of functionalized ketones ( $\alpha$ ,  $\beta$ , and  $\gamma$ ) and for the reductive amination of  $\beta$ -keto esters to produce chiral  $\beta$ -amino acids.[5] In many instances, catalysts derived from DM-Segphos exhibit higher catalytic activity and enantioselectivity than their BINAP-based counterparts.[5]

A general workflow for such a reaction is depicted below.

General Workflow for Asymmetric Hydrogenation.

# Detailed Protocol: Synthesis of a Ni(II) Complex with a Related Ligand

While a specific synthesis protocol for an **(R)-DM-Segphos** complex is not readily available in the provided context, a detailed procedure for a structurally similar ligand, (R)-DTBM-Segphos,



illustrates the common steps involved in forming metal-phosphine complexes. This protocol for the synthesis of [(R)-DTBM-SEGPHOS]NiCl<sub>2</sub> is adapted from published literature.[6][7][8]

#### Materials:

- (R)-DTBM-SEGPHOS (1.00 g, 0.85 mmol)
- Nickel(II) chloride (NiCl<sub>2</sub>) (110 mg, 0.85 mmol)
- Acetonitrile (ACN)
- Dichloromethane (DCM)
- Celite®

#### Procedure:

- Reaction Setup: An oven-dried 25 mL round-bottomed flask is charged with (R)-DTBM-SEGPHOS, NiCl<sub>2</sub>, and 15 mL of acetonitrile under an inert nitrogen atmosphere.[8]
- Reflux: The mixture is heated to reflux and stirred for 16 hours.[8]
- Filtration: While still warm, the reaction mixture is poured over a Celite® pad (pre-wetted with acetonitrile) in a filter funnel to remove insoluble materials. The Celite® is washed with additional acetonitrile until the filtrate runs clear.[8]
- Concentration: The filtrate is concentrated using a rotary evaporator.
- Final Isolation: The resulting solid is redissolved in dichloromethane, transferred to a vial, and concentrated again on a rotary evaporator. The solid product is then dried under high vacuum for 4 hours to yield the final complex as a fine powder.[7][8]

This experimental procedure can be visualized as the following workflow:

Synthesis Workflow for [(R)-DTBM-SEGPHOS]NiCl2.



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